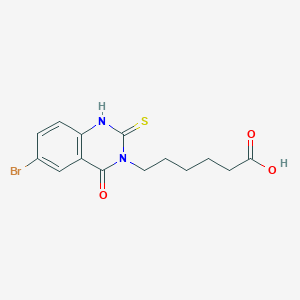

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid, also known as BOQA, is a quinazoline derivative that has been extensively studied for its potential therapeutic applications. BOQA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Structural Diversity

The scientific research involving 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid encompasses its synthesis and the exploration of its structural diversity. This compound is part of broader studies on quinazolinone derivatives, which are known for their varied biological activities and applications in green chemistry. Notably, researchers have developed green and efficient approaches for the synthesis of novel quinazolinone derivatives, showcasing the regioselective synthesis of isoxazole fused quinoline scaffolds. Such methodologies emphasize short reaction times, excellent yields, and the absence of need for extraction and chromatographic purification steps, highlighting the compound's potential in sustainable chemistry practices (Poomathi et al., 2015).

Enzymatic Activity Enhancement

In the realm of enzymatic research, substituted quinolinones, including structures akin to 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid, have been synthesized and evaluated for their impact on α-amylase activity. This study reveals that certain thienoquinolinones significantly enhance α-amylase activity, multiplying the enzyme's ability to produce α-D-glucose up to eightfold, which suggests potential applications in medical and industrial biotechnology for improving enzymatic processes (Abass, 2007).

Antimicrobial Activities

The antimicrobial properties of quinazolinone derivatives, including those structurally related to 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid, have been extensively studied. These compounds have demonstrated significant antibacterial and antifungal activities, with some derivatives showing remarkable efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. This broad-spectrum antimicrobial activity underscores the compound's potential in developing new antibiotics or disinfectants (Patel et al., 2010).

Green Synthesis Approaches

The focus on environmentally friendly synthesis methods for quinazolinone derivatives includes the application of recyclable acidic Bronsted ionic liquids and water as solvents under ultrasound irradiation. These methods facilitate the synthesis of quinoxaline derivatives, showcasing an emphasis on reducing harmful chemical use and promoting sustainable chemical processes. Such innovations not only align with green chemistry principles but also open new pathways for synthesizing quinazolinone derivatives in a more eco-friendly manner (Tejeswararao, 2016).

properties

IUPAC Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3S/c15-9-5-6-11-10(8-9)13(20)17(14(21)16-11)7-3-1-2-4-12(18)19/h5-6,8H,1-4,7H2,(H,16,21)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLRPLZXIKSFLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N(C(=S)N2)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947735.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2947740.png)

![[4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate](/img/structure/B2947741.png)

![4-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2947744.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2947745.png)

![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947750.png)

![N-(4-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2947757.png)